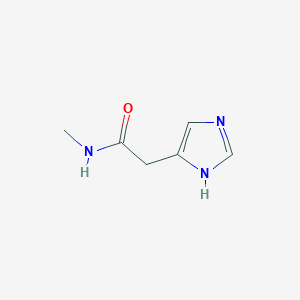
2-(1H-Imidazol-4-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-4-yl)-N-methylacetamide is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-4-yl)-N-methylacetamide typically involves the reaction of imidazole derivatives with acetic anhydride and methylamine. One common method includes the following steps:
Formation of the Imidazole Derivative: Starting with imidazole, a substitution reaction introduces the necessary functional groups.
Acetylation: The imidazole derivative is then reacted with acetic anhydride to introduce the acetyl group.
Methylation: Finally, methylamine is introduced to form the N-methylacetamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring’s hydrogen atoms are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole compounds.
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-4-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 2-(1H-Imidazol-4-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring, used to treat infections.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness: 2-(1H-Imidazol-4-yl)-N-methylacetamide is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike histamine, which primarily acts as a neurotransmitter, this compound has broader applications in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H9N3O/c1-7-6(10)2-5-3-8-4-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9) |
Clave InChI |
YEDSFASHWISXFQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


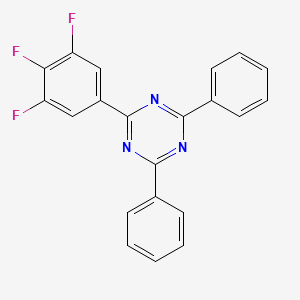
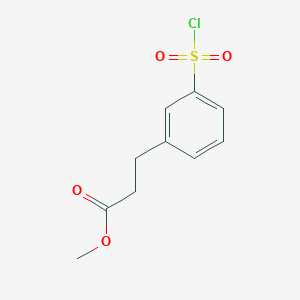
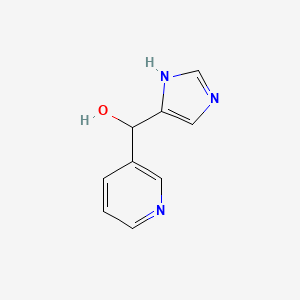

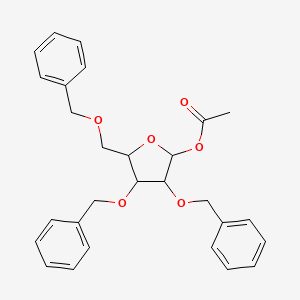
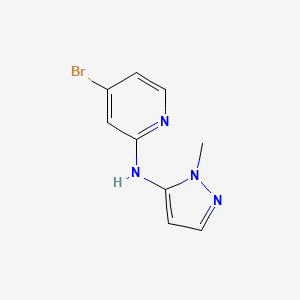



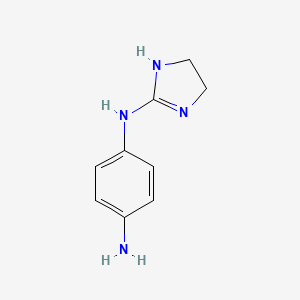
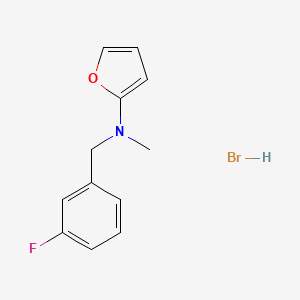
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
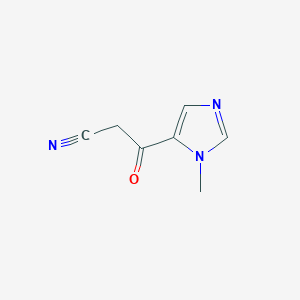
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
